N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Overview
Description
N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound characterized by its unique structural features This compound belongs to the class of carbohydrates and carbohydrate derivatives, specifically a type of glycoside
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps, starting from simpler carbohydrate precursors. The process often includes glycosylation reactions, where a glycosyl donor reacts with an acceptor molecule under specific conditions to form the glycosidic bond. Common reagents used in these reactions include glycosyl halides, glycosyl trichloroacetimidates, and glycosyl phosphates, often in the presence of catalysts like silver salts or Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes, utilizing automated synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the glycosylation step. Purification techniques such as chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like thionyl chloride or alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce deoxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is studied for its role in biological processes, such as cell signaling and recognition.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it can inhibit glycosidases, enzymes that break down glycosidic bonds, thereby affecting carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- N-[(2S,3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide
Uniqueness
N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO6/c1-3-4-5-6-7-8-9-10-11-24-18-15(19-13(2)21)17(23)16(22)14(12-20)25-18/h14-18,20,22-23H,3-12H2,1-2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEBILVFMHQNKO-DUQPFJRNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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